Cas no 941935-29-1 (3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- VU0498721-1
- F2783-1346
- Z227904638
- 941935-29-1
- 3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
- AKOS024466557
- 3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide
- 3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide
-
- インチ: 1S/C17H17ClN2O3S/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)21)19-24(22,23)15-5-2-4-13(18)11-15/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3
- InChIKey: QSOXKNMYPJMOPX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)S(NC1C=CC(=C(C)C=1)N1C(CCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.0648413g/mol
- どういたいしつりょう: 364.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 74.9Ų
3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2783-1346-4mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-5μmol |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-1mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-3mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-15mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-10μmol |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-20μmol |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-5mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-10mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2783-1346-20mg |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
941935-29-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 |
3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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3-chloro-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamideに関する追加情報
3-Chloro-N-(3-Methyl-4-(2-Oxopyrrolidin-1-yl)Phenyl)Benzene-1-Sulfonamide (CAS No. 941935-29-1)
The compound 3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzene-1-sulfonamide (CAS No. 941935-29-1) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a sulfonamide group, a chlorinated benzene ring, and a substituted pyrrolidine moiety. The combination of these functional groups makes it a versatile compound with unique chemical properties.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres of carboxylic acids and amides. The sulfonamide group in this compound contributes to its stability and bioavailability, making it an attractive candidate for pharmaceutical applications. Additionally, the presence of the chlorine atom on the benzene ring enhances the molecule's electronic properties, potentially influencing its interaction with biological targets.
The pyrrolidine ring with a ketone group (2-oxopyrrolidine) introduces rigidity and hydrophobicity to the molecule, which can play a crucial role in optimizing pharmacokinetic profiles. This structural feature also provides opportunities for further functionalization, enabling researchers to explore its potential as a scaffold for drug discovery.
One of the most promising applications of this compound lies in its potential as a modulator of kinase activity. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to interact with kinase domains suggests its potential as a lead molecule for developing novel therapeutic agents.
Furthermore, the substituted phenyl group attached to the sulfonamide moiety introduces additional complexity to the molecule's structure. This substitution pattern can influence the compound's solubility, permeability, and binding affinity to target proteins. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, facilitating the optimization of this compound for specific biological targets.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The synthesis pathway requires careful optimization to ensure high yields and purity. Researchers have explored various strategies to streamline the synthesis process, including the use of microwave-assisted reactions and catalytic methods.
The biological evaluation of this compound has revealed its potential as an inhibitor of several key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression. This finding underscores its potential as an epigenetic therapeutic agent.
Another area of interest is its role as a neuroprotective agent. Preclinical studies have shown that this compound can modulate glutamate signaling pathways, which are critical in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for developing treatments targeting central nervous system disorders.
The toxicological profile of this compound has also been investigated, with results indicating low acute toxicity at therapeutic doses. However, further studies are required to assess its long-term safety profile and potential for off-target effects.
In conclusion, 3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzene-1-sulfonamide (CAS No. 941935-29-1) represents a valuable addition to the arsenal of compounds being explored for drug discovery. Its unique structure, combined with recent advancements in chemical synthesis and biological evaluation techniques, positions it as a promising candidate for developing innovative therapeutic agents across multiple disease areas.
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